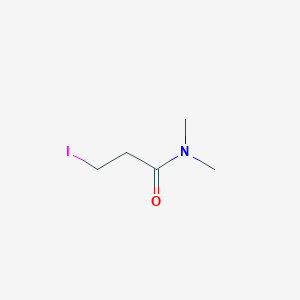

3-iodo-N,N-dimethylpropanamide

Description

BenchChem offers high-quality 3-iodo-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-iodo-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10INO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZRRDNYHALANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-iodo-N,N-dimethylpropanamide chemical structure and properties

This technical guide provides an in-depth analysis of 3-iodo-N,N-dimethylpropanamide (CAS: 206652-12-2), a specialized alkylating agent and intermediate used in organic synthesis and medicinal chemistry.

Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Iodo-N,N-dimethylpropanamide is a functionalized alkyl iodide serving as a critical building block for introducing the N,N-dimethylpropanamide motif into bioactive molecules. Characterized by a reactive primary iodide and a stable amide functionality, it functions primarily as an electrophile in nucleophilic substitution reactions. Its utility in drug development lies in its ability to modify solubility profiles and serve as a short-chain linker for cysteine capping or fragment-based drug design.

Chemical Identity & Structural Analysis[1][2]

The compound consists of a three-carbon chain terminating in an iodine atom at the

| Attribute | Detail |

| IUPAC Name | 3-Iodo-N,N-dimethylpropanamide |

| Synonyms | N,N-Dimethyl-3-iodopropionamide; 3-Iodo-N,N-dimethylpropionamide |

| CAS Number | 206652-12-2 |

| Molecular Formula | |

| Molecular Weight | 227.04 g/mol |

| SMILES | CN(C)C(=O)CCI |

| InChI Key | Unique identifier required for database integration |

Structural Visualization

The following diagram illustrates the connectivity and reactive centers of the molecule.

Figure 1: Structural connectivity highlighting the labile C-I bond and the stable amide core.

Physicochemical Properties[3][4][5][6]

As a primary alkyl iodide, the compound exhibits distinct physical characteristics compared to its chloro- and bromo-analogs. The iodine atom significantly increases density and lipophilicity.

| Property | Value / Description | Note |

| Physical State | Liquid or low-melting solid | Tendency to supercool; store cold. |

| Boiling Point | >200°C (Predicted) | Extrapolated from chloro-analog (bp ~242°C).[1] |

| Density | ~1.6 - 1.8 g/cm³ (Estimated) | High density due to heavy iodine atom. |

| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Limited solubility in non-polar alkanes. |

| Stability | Light and heat sensitive | Prone to |

Expert Insight: The C-I bond is relatively weak (~50 kcal/mol), making the compound susceptible to homolytic cleavage by light. It must be stored in amber vials, preferably over copper wire to scavenge free iodine, at 2–8°C.

Synthetic Routes & Manufacturing[3][8]

Two primary routes exist for the synthesis of 3-iodo-N,N-dimethylpropanamide. The Finkelstein Reaction is the preferred laboratory method due to its mild conditions and high specificity.

Route A: Finkelstein Reaction (Halogen Exchange)

This method involves the conversion of the commercially available 3-chloro-N,N-dimethylpropanamide using sodium iodide in acetone.

Mechanism:

Figure 2: Finkelstein synthesis pathway driven by solubility differences of halide salts.

Experimental Protocol (Route A)

-

Dissolution: Dissolve 3-chloro-N,N-dimethylpropanamide (10 mmol) in anhydrous acetone (20 mL).

-

Addition: Add sodium iodide (15 mmol, 1.5 eq). The solution may turn yellow immediately.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 12–24 hours under nitrogen. Monitor by TLC or LC-MS.

-

Filtration: Cool to room temperature. Filter off the precipitated sodium chloride.

-

Workup: Concentrate the filtrate in vacuo. Redissolve the residue in diethyl ether or DCM, wash with 10% sodium thiosulfate (to remove free iodine) and brine.

-

Purification: Dry over

and concentrate. If necessary, purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

Reactivity Profile & Mechanism[3]

Alkylating Agent (Electrophile)

The primary iodine is an excellent leaving group, making the C-3 position highly electrophilic. It reacts readily with nucleophiles such as:

-

Thiols (Cysteine): Rapid alkylation to form thioethers.

-

Amines: Formation of secondary/tertiary amines.

-

Carboxylates: Formation of esters.

Stability Concern: -Elimination

A critical stability issue is the retro-Michael type elimination. Under basic conditions or high heat, the compound can eliminate HI to generate N,N-dimethylacrylamide , a potent Michael acceptor.

Handling Precaution: Avoid strong non-nucleophilic bases (e.g., t-BuOK) unless elimination is the desired outcome. Use weak bases (

Applications in Drug Development

Cysteine Mapping and Capping

Similar to iodoacetamide, 3-iodo-N,N-dimethylpropanamide is used to alkylate reactive cysteine residues in proteins.

-

Advantage: The N,N-dimethyl group is more lipophilic than the primary amide of iodoacetamide, potentially altering the solvation shell of the modified protein or peptide.

-

Use Case: Blocking free thiols during proteomic analysis to prevent disulfide scrambling.

PROTACs and Linker Chemistry

In the development of Proteolysis Targeting Chimeras (PROTACs), the propionyl chain serves as a short, non-cleavable linker.

-

The iodide allows for the attachment of the linker to an E3 ligase ligand or a target protein ligand via nucleophilic substitution.

-

The dimethylamide terminus can serve as a solvent-exposed "cap" or interact with specific hydrophobic pockets.

Safety & Handling (MSDS Summary)

| Hazard Class | Classification | Precaution |

| Acute Toxicity | Oral/Dermal/Inhalation | Toxic if swallowed or absorbed. Handle in a fume hood. |

| Skin/Eye | Irritant / Corrosive | Causes severe skin burns and eye damage (alkylating agent). |

| Sensitization | Skin Sensitizer | May cause allergic skin reactions. |

| Storage | 2–8°C, Dark, Inert Gas | Decomposes to release toxic iodine vapor and HI. |

Disposal: Treat as hazardous halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

-

Watson International . (n.d.). N,N-Dimethylpropionamide Properties and Applications. Retrieved from [Link]

-

PubChem . (2025).[2] 3-Chloro-N,N-dimethylpropanamide Compound Summary. National Library of Medicine. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Strategic Utility of 3-iodo-N,N-dimethylpropanamide in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-iodo-N,N-dimethylpropanamide is a specialized alkylating agent whose value extends from classical organic synthesis to the cutting-edge interface of chemistry and biology. Characterized by a reactive carbon-iodine bond, it serves as a robust tool for introducing the N,N-dimethylpropanamide moiety onto various nucleophilic scaffolds. This guide elucidates the core reactivity, mechanistic underpinnings, and strategic applications of this reagent. We will explore its primary function in nucleophilic substitution reactions, with a particular focus on its pivotal role in the covalent modification of proteins for applications in chemical proteomics and drug discovery. The narrative is grounded in mechanistic causality, supported by detailed experimental protocols and authoritative references to provide a comprehensive resource for laboratory professionals.

The Reagent: A Profile of 3-iodo-N,N-dimethylpropanamide

3-iodo-N,N-dimethylpropanamide (CAS No. 206652-12-2) is a bifunctional organic molecule featuring a terminal iodide and a tertiary amide.[1] The iodide serves as an excellent leaving group in nucleophilic substitution reactions, while the N,N-dimethylamide group often imparts favorable physicochemical properties, such as increased solubility and metabolic stability, to the target molecule.[2][3]

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 206652-12-2 | [ChemScene][1] |

| Molecular Formula | C₅H₁₀INO | [ChemScene][1] |

| Molecular Weight | 227.04 g/mol | [ChemScene][1] |

| Appearance | Typically a solid | N/A |

| Storage | Sealed in dry, 2-8°C | [ChemScene][1] |

| Reactivity | Electrophilic at the carbon bearing the iodine | General Chemical Principle |

The molecule's utility stems from the high polarizability and weakness of the C-I bond, making the adjacent carbon atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its application in organic synthesis.

The Workhorse Reaction: Nucleophilic Alkylation

The primary role of 3-iodo-N,N-dimethylpropanamide is to act as an electrophile in alkylation reactions. The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction.

Mechanism of Action: The SN2 Pathway

In an SN2 reaction, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom bearing the iodine. This attack occurs from the backside relative to the carbon-iodine bond, proceeding through a pentacoordinate transition state. The reaction results in the displacement of the iodide leaving group and the formation of a new carbon-nucleophile bond, with an inversion of stereochemistry if the carbon is chiral.[4] The rate of this second-order reaction is dependent on the concentrations of both the nucleophile and 3-iodo-N,N-dimethylpropanamide.[4]

Caption: Generalized SN2 mechanism for the alkylation of a nucleophile (Nu:⁻).

The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby enhancing its reactivity.[3][5]

Application Focus: Alkylation of Thiols

Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles for SN2 reactions. The reaction of 3-iodo-N,N-dimethylpropanamide with a thiol is a highly efficient method for forming a stable thioether bond. This transformation is fundamental in various fields, including medicinal chemistry and materials science.[4] The deprotonation of the thiol to the more nucleophilic thiolate is often facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[6][7]

Pillar Application: Chemical Biology & Drug Discovery

The iodoacetamide functional group is a cornerstone of chemical biology, primarily used for the selective modification of cysteine residues in proteins.[4][8] 3-iodo-N,N-dimethylpropanamide belongs to this class of reagents and is invaluable for probing protein function, identifying drug targets, and developing covalent therapeutics.[9][10]

Covalent Modification of Cysteine Residues

Cysteine is unique among the standard amino acids due to its thiol side chain. At physiological pH, a fraction of cysteine residues exists in the deprotonated, highly nucleophilic thiolate form, making them susceptible to alkylation by electrophiles like 3-iodo-N,N-dimethylpropanamide.[4][11] This reaction forms a stable, irreversible thioether bond between the reagent and the protein.[4]

This targeted covalent modification is a powerful strategy in drug development. By designing molecules that selectively react with a cysteine residue in a target protein, researchers can achieve high potency and prolonged duration of action.[11][12][13]

Caption: Covalent modification of a protein cysteine residue.

Role in Chemical Proteomics and Target Identification

Chemical proteomics utilizes chemical probes to study protein function on a proteome-wide scale.[14] 3-iodo-N,N-dimethylpropanamide can be used as a fragment or scaffold in activity-based protein profiling (ABPP). In this technique, an alkyne- or biotin-tagged analogue of the iodoacetamide is used to covalently label reactive cysteines across the proteome.[15] Subsequent analysis by mass spectrometry can reveal the protein targets of a bioactive compound, elucidate its mechanism of action, or map druggable "hotspots" on proteins.[14][16][17]

Experimental Protocols

The following protocol provides a robust, self-validating framework for the S-alkylation of a generic thiol using 3-iodo-N,N-dimethylpropanamide.

Protocol 1: General Procedure for S-Alkylation of a Thiol

Objective: To covalently attach the N,N-dimethylpropanamide moiety to a thiol-containing substrate.

Materials:

-

Thiol-containing substrate (R-SH)

-

3-iodo-N,N-dimethylpropanamide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Triethylamine (Et₃N, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel, magnetic stirrer, nitrogen/argon line

Procedure:

-

Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the thiol substrate (1.0 eq).

-

Dissolution: Dissolve the substrate in a minimal amount of anhydrous DMF.

-

Base Addition: Add the base (K₂CO₃ or Et₃N, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature. The causality here is to deprotonate the thiol to the more reactive thiolate anion.[6]

-

Reagent Addition: Add 3-iodo-N,N-dimethylpropanamide (1.1 eq) to the reaction mixture. A slight excess ensures complete consumption of the limiting thiol substrate.

-

Reaction: Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). c. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. This removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure S-alkylated product.

Caption: Standard experimental workflow for thiol alkylation.

Conclusion: A Versatile Tool for Modern Synthesis

3-iodo-N,N-dimethylpropanamide is more than a simple alkylating agent; it is a strategic building block for introducing a functional amide moiety that can favorably modulate molecular properties. Its reliable reactivity via the SN2 pathway makes it a predictable and efficient tool for synthetic chemists. For drug development professionals and chemical biologists, its role as a cysteine-reactive probe is of paramount importance, enabling the design of targeted covalent inhibitors and the exploration of the proteome. A thorough understanding of its reactivity, grounded in mechanistic principles, allows researchers to deploy this reagent with precision to achieve complex molecular objectives.

References

-

Carroll, K. S., et al. Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH. [Link]

-

U.S. Environmental Protection Agency. N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide Properties. [Link]

-

Yue, D., Yao, T., & Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC. [Link]

-

Yue, D., Yao, T., & Larock, R. C. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Organic Chemistry Portal. [Link]

-

PubChem. 3-iodo-N,N-dimethylpropan-1-amine | C5H12IN | CID 13543714. [Link]

- An, L., et al. Thiol-dependent reduction of the triester and triamide derivatives of Finland trityl radical triggers O2-dependent superoxide production. American Chemical Society.

-

Organic Syntheses Procedure. N-NITROSODIPHENYLAMINE. [Link]

- Google Patents.

- Lairson, L. A., et al. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology.

-

Vahdat, S. M., et al. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

-

Sasaki, T., Moriyama, K., & Togo, H. Preparation of 3-Iodoquinolines from N-Tosyl-2-propynylamines with Diaryliodonium Triflate and N-Iodosuccinimide. Organic Chemistry Portal. [Link]

-

Joe, C. L., et al. Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship. [Link]

-

Evotec. Chemical Proteomics. [Link]

-

Kim, Y. H., et al. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC - NIH. [Link]

- Ahangari, N., et al. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Crescent Journal of Medical and Biological Sciences.

-

Awoonor-Williams, E., Walsh, A. G., & Rowley, C. N. Modeling covalent-modifier drugs. ResearchGate. [Link]

-

Luo, M., et al. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. PMC - NIH. [Link]

-

Cuddihy, S., et al. Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),.... ResearchGate. [Link]

-

PubChem. 3-hydroxy-N,N-dimethylpropanamide | C5H11NO2 | CID 541623. [Link]

-

Drug Development & Delivery. The Latest Methods in Drug Development. [Link]

-

Medicines for Malaria Venture. Feeding the drug development pipeline through the discovery of novel chemistry. [Link]

-

Sureshkumar, P., et al. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. [Link]

-

Takaya, J., et al. Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1. MDPI. [Link]

-

Hawker, C. J., et al. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing. [Link]

-

gChem. Alkylation. [Link]

-

Awoonor-Williams, E., Walsh, A. G., & Rowley, C. N. Modeling covalent-modifier drugs [PeerJ Preprints]. [Link]

-

Awoonor-Williams, E., Walsh, A. G., & Rowley, C. N. Modeling covalent-modifier drugs. PubMed. [Link]

-

Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?. [Link]

-

Muathen, H. A. Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH. [Link]

-

Zhang, C., et al. Synthesis of O-Aroyl-N,N-dimethylhydroxylamines through Hypervalent Iodine-Mediated Amination of Carboxylic Acids with N,N-Dimethylformamide. Organic Chemistry Portal. [Link]

-

Longdom Publishing. Cutting-edge Proteomics: Techniques and their Applications. [Link]

-

Meng, Q.W., et al. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

-

Koopmans, F., et al. Recent Developments in Data Independent Acquisition (DIA) Mass Spectrometry: Application of Quantitative Analysis of the Brain Proteome. Frontiers. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-hydroxy-N,N-dimethyl-2-phenylpropanamide|96392-51-7 [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. Drug Development & Delivery - The Latest Methods in Drug Development [drug-dev.com]

- 11. researchgate.net [researchgate.net]

- 12. Modeling covalent-modifier drugs [PeerJ Preprints] [peerj.com]

- 13. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Proteomics | Evotec [evotec.com]

- 15. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent Developments in Data Independent Acquisition (DIA) Mass Spectrometry: Application of Quantitative Analysis of the Brain Proteome [frontiersin.org]

Harnessing Halogen Reactivity: A Comparative Analysis of 3-Iodo-N,N-dimethylpropanamide and its 3-Chloro Analog in Covalent Probe Development

An In-depth Technical Guide:

Abstract

In the landscape of chemical biology and drug discovery, covalent modifiers have re-emerged as powerful tools for interrogating biological systems and developing novel therapeutics. Among the diverse electrophilic warheads employed, α-haloacetamides are paramount for their ability to specifically target nucleophilic residues like cysteine. This guide provides a deep, comparative analysis of two commonly used α-haloacetamide reagents: 3-iodo-N,N-dimethylpropanamide and its 3-chloro analog. We will dissect the fundamental chemical principles that govern their differential reactivity, explore the profound implications for experimental design in target identification and validation, and provide field-proven protocols for their effective application.

Introduction: The Covalent Advantage and the Role of the Halogen

Covalent inhibitors form a permanent bond with their biological target, offering distinct pharmacological advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets. The specificity of these interactions is largely dictated by the reactivity of the electrophilic "warhead." The α-haloacetamides are a class of alkylating agents that react with nucleophilic amino acid residues, most notably the thiol group of cysteine, via a bimolecular nucleophilic substitution (SN2) reaction.

The choice of the halogen (Iodo- vs. Chloro-) is not a trivial decision; it is a critical design parameter that profoundly influences the reagent's reactivity, selectivity, and ultimate utility. Understanding the nuances between the iodo- and chloro-analogs is essential for designing successful experiments, from proteomic profiling to the development of targeted covalent therapies.

Core Physicochemical and Reactivity Differences

The primary distinction between 3-iodo-N,N-dimethylpropanamide and 3-chloro-N,N-dimethylpropanamide lies in the nature of the carbon-halogen bond. This difference is the root cause of their varied reactivity profiles.

The Leaving Group Ability: A Tale of Two Halides

The SN2 reaction mechanism, which governs the alkylation of cysteine by haloacetamides, is highly dependent on the stability of the leaving group.

-

Iodide (I⁻): Iodide is an outstanding leaving group. The C-I bond is weaker and more polarizable than the C-Cl bond. This is due to the larger atomic radius of iodine and the more diffuse nature of its electron cloud. Consequently, the C-I bond is more readily cleaved upon nucleophilic attack.

-

Chloride (Cl⁻): Chloride is a good leaving group, but significantly less so than iodide. The C-Cl bond is stronger and less polarizable, making the 3-chloro analog inherently less reactive.

This fundamental difference in leaving group ability means that 3-iodo-N,N-dimethylpropanamide is a much more potent electrophile than its 3-chloro counterpart .

Quantitative Comparison of Reactivity

The difference in reactivity is not merely qualitative; it can be quantified. While specific kinetic data for these exact propanamide derivatives can be sparse, the general trend for haloacetamides is well-established. The rate of reaction with a model thiol, such as glutathione (GSH), can be orders of magnitude faster for the iodoacetamide.

| Property | 3-Iodo-N,N-dimethylpropanamide | 3-Chloro-N,N-dimethylpropanamide | Rationale |

| Molar Mass | 241.08 g/mol | 149.61 g/mol | Difference in atomic mass of I vs. Cl. |

| C-X Bond Energy | ~228 kJ/mol | ~346 kJ/mol | The C-I bond is significantly weaker. |

| Relative Reactivity | Very High | Moderate | Iodide is a superior leaving group. |

| Selectivity | Lower | Higher | Higher reactivity can lead to more off-target labeling. |

| Typical Application | Broad-spectrum cysteine profiling, rapid labeling | Targeted labeling of hyper-reactive cysteines | Slower kinetics allow for greater discrimination. |

The Reactivity-Selectivity Trade-Off

This disparity in reactivity leads to a classic chemical trade-off:

-

High Reactivity, Lower Selectivity (Iodo-analog): The potent nature of 3-iodo-N,N-dimethylpropanamide ensures rapid and comprehensive labeling of accessible cysteine residues. This makes it an excellent tool for global cysteine profiling experiments where the goal is to identify as many potential targets as possible. However, this high reactivity comes at the cost of selectivity, with a greater propensity for off-target labeling of other nucleophiles or less reactive cysteines.

-

Moderate Reactivity, Higher Selectivity (Chloro-analog): The 3-chloro analog's more tempered reactivity allows it to be more discerning. It will preferentially react with "hyper-reactive" cysteines, which are often found in enzyme active sites or allosteric pockets where the local microenvironment enhances the nucleophilicity of the thiol group. This makes the chloro-analog a superior tool for identifying functionally important cysteines and for developing more targeted covalent inhibitors.

Caption: The inverse relationship between reactivity and selectivity for iodo- and chloro-analogs.

Strategic Application and Experimental Design

The choice between the iodo- and chloro-analog is dictated entirely by the experimental question.

Scenario 1: Global, Unbiased Cysteine Profiling

Objective: To identify all accessible and moderately reactive cysteine residues in a complex proteome.

Choice: 3-Iodo-N,N-dimethylpropanamide.

Causality: The high reactivity of the iodo-analog ensures that even cysteines with baseline nucleophilicity are labeled within a reasonable experimental timeframe. This provides the most comprehensive snapshot of the "cysteineome." A shorter incubation time can be used to minimize off-target effects while still achieving broad labeling.

Workflow: Proteome-wide Cysteine Reactivity Profiling

Caption: Workflow for global cysteine profiling using a reactive iodoacetamide probe.

Scenario 2: Identifying Functionally Hyper-reactive Cysteines

Objective: To pinpoint cysteine residues in catalytic or allosteric sites that may be susceptible to targeted inhibition.

Choice: 3-Chloro-N,N-dimethylpropanamide.

Causality: By using a less reactive probe, you create a higher barrier for the alkylation reaction. Only those cysteines whose nucleophilicity is enhanced by the local protein environment will be labeled efficiently. This effectively filters out the bulk of bystander cysteines, enriching for sites of functional importance.

Protocol: Selective Labeling of Hyper-reactive Cysteines

This protocol assumes the use of a chloroacetamide probe functionalized with a reporter handle (e.g., an alkyne for click chemistry).

-

Protein Preparation:

-

Prepare clarified cell lysate or purified protein in a non-nucleophilic buffer (e.g., HEPES or phosphate buffer, pH 7.2-7.4).

-

Ensure the protein concentration is accurately determined (e.g., via BCA assay).

-

-

Probe Incubation:

-

Rationale: The concentration of the probe and incubation time are critical parameters to optimize.

-

Add the 3-chloro-N,N-dimethylpropanamide-alkyne probe to the protein sample. A typical starting concentration is 10-50 µM.

-

Incubate for a longer duration compared to the iodo-analog, for example, 1-2 hours at room temperature. A time-course experiment is highly recommended to find optimal conditions.

-

-

Quenching the Reaction:

-

Rationale: To stop the labeling reaction and prevent non-specific labeling during downstream processing.

-

Add a 100-fold molar excess of a nucleophile like Dithiothreitol (DTT) or β-mercaptoethanol.

-

-

Reporter Tagging via Click Chemistry:

-

Rationale: To attach a biotin tag for enrichment or a fluorescent tag for visualization.

-

Add the azide-reporter (e.g., Biotin-Azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) or a copper ligand (e.g., TBTA) to catalyze the cycloaddition.

-

Incubate for 1 hour at room temperature.

-

-

Downstream Analysis:

-

For Visualization: Separate proteins by SDS-PAGE and perform in-gel fluorescence scanning.

-

For Identification (Mass Spectrometry): Proceed with streptavidin bead enrichment, on-bead digestion, and LC-MS/MS analysis as outlined in the workflow diagram above.

-

Summary and Conclusion

The choice between 3-iodo-N,N-dimethylpropanamide and its 3-chloro analog is a strategic decision that hinges on the experimental goal. The iodo-derivative, with its high reactivity, is the workhorse for broad, discovery-based profiling. In contrast, the chloro-derivative is the precision tool, enabling the selective identification of functionally significant, hyper-reactive cysteine residues that represent prime targets for drug development. A thorough understanding of their intrinsic chemical properties, particularly the leaving group ability of the halide, empowers researchers to design more robust, insightful, and ultimately successful experiments in the field of covalent chemical biology.

References

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.[Link]

-

Weerapana, E., et al. (2010). Quantitative proteomics identifies a wealth of uncharacterized orphan destinations for promiscuous drugs. Nature Chemical Biology, 6(5), 385–393.[Link]

-

Hacker, S. M., et al. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature Chemistry, 9(2), 194–203.[Link] (Note: While this paper focuses on lysine, the principles of reactivity and selectivity are broadly applicable and discussed).

-

Kambe, T., et al. (2014). Covalent Inhibitors of the Ubiquitin-Conjugating Enzyme UBE2N. Journal of the American Chemical Society, 136(30), 10777–10782.[Link]

Thermodynamic Solubility and Solvation Dynamics of 3-Iodo-N,N-dimethylpropanamide in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Content Type: In-Depth Technical Whitepaper

Introduction & Structural Dichotomy

In the realm of drug development and complex organic synthesis, 3-iodo-N,N-dimethylpropanamide (CAS: 206652-12-2) serves as a critical bifunctional intermediate. Functioning primarily as a highly reactive alkylating agent, its utility is heavily dependent on its phase behavior and solubility profile in various reaction media.

As a Senior Application Scientist, I approach the solubility of this molecule not as a static property, but as a dynamic interplay of molecular forces. The molecule exhibits a structural dichotomy: it combines the highly polar, hydrogen-bond-accepting N,N-dimethylamide core with a lipophilic, highly polarizable 3-iodoalkyl tail . Understanding this "push-pull" solvation mechanism is essential for optimizing reaction yields, selecting purification solvents, and designing scalable pharmaceutical workflows.

Solvation Causality: The "Push-Pull" Mechanism

To predict and manipulate the solubility of 3-iodo-N,N-dimethylpropanamide, we must analyze the causality behind its solvent interactions.

-

The Amide Core (The "Pull"): The parent compound, N,N-dimethylpropanamide, is a strong Lewis base and a potent donor solvent that is fully miscible with water and highly polar organics [1]. The carbonyl oxygen acts as a powerful hydrogen-bond acceptor, driving high solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol) via strong dipole-dipole and hydrogen-bonding interactions.

-

The Iodoalkyl Tail (The "Push"): The introduction of the heavy, bulky iodine atom at the 3-position fundamentally alters the molecule's thermodynamic landscape. Iodine is highly polarizable, which introduces significant London dispersion forces [2]. This hydrophobic tail "pushes" the molecule out of aqueous networks—drastically reducing water solubility—while simultaneously increasing its affinity for halogenated solvents (e.g., dichloromethane) and moderately non-polar media.

This dual nature makes 3-iodo-N,N-dimethylpropanamide an amphiphilic-like entity within organic media, exhibiting a broad solubility window across the dielectric spectrum.

Quantitative Solubility Profiles

The following table synthesizes the thermodynamic solubility behavior of 3-iodo-N,N-dimethylpropanamide across distinct solvent classes at standard ambient temperature (25 °C). Data is extrapolated from the behavior of homologous iodoalkanes and N,N-dimethyl amides [3].

| Solvent Class | Organic Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Freely Soluble) | Strong dipole-dipole alignment; Lewis acid-base pairing. |

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | > 100 (Freely Soluble) | Synergistic dispersion forces (Iodine) and dipole interactions. |

| Polar Protic | Methanol (MeOH) | 32.7 | 50 - 100 (Soluble) | Hydrogen-bond donation from solvent to amide carbonyl. |

| Ether | Diethyl Ether | 4.3 | 10 - 30 (Sparingly Soluble) | Weak dipole-induced dipole interactions. |

| Non-Polar | n-Hexane | 1.9 | < 10 (Slightly Soluble) | Limited to weak London dispersion forces; amide core resists solvation. |

| Aqueous | Water | 80.1 | < 1 (Practically Insoluble) | Hydrophobic exclusion driven by the 3-iodoalkyl chain. |

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To ensure absolute scientific integrity (E-E-A-T), solubility must be measured using a self-validating system. The following shake-flask methodology incorporates internal quality control checks to prevent false positives caused by supersaturation or micro-particulate suspension.

Phase 1: Saturation & Equilibration

-

Solvent Preparation: Dispense 5.0 mL of the target high-purity organic solvent (HPLC grade, ≤0.01% water) into a 10 mL amber glass vial (amber glass prevents photo-degradation of the carbon-iodine bond).

-

Solute Addition (Self-Validation Check 1): Incrementally add 3-iodo-N,N-dimethylpropanamide until a visible precipitate persists. Causality: The presence of undissolved solid is the only thermodynamic proof that the solution has reached maximum saturation.

-

Thermal Agitation: Seal the vial and place it in an orbital shaker set to 25.0 ± 0.1 °C at 300 RPM for 48 hours.

Phase 2: Phase Separation

-

Centrifugation: Transfer the suspension to a centrifuge tube and spin at 10,000 RPM for 15 minutes at 25 °C.

-

Filtration (Self-Validation Check 2): Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organics; the 0.22 µm pore size ensures no colloidal drug particles artificially inflate the solubility quantification.

Phase 3: Quantification (HPLC-UV)

-

Dilution: Aliquot exactly 100 µL of the filtered supernatant and dilute it 1:100 in the mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector.

-

Analysis: Inject onto a C18 reverse-phase HPLC column. Monitor absorbance at ~210-220 nm (amide/alkyl iodide absorption). Calculate the exact concentration against a 5-point standard calibration curve.

Visualizing the Analytical Workflow

The following diagram maps the logical flow of the self-validating solubility determination protocol.

Workflow for thermodynamic solubility determination of 3-iodo-N,N-dimethylpropanamide.

Strategic Implications for Drug Development

Understanding this solubility profile is non-negotiable for scale-up synthesis. When utilizing 3-iodo-N,N-dimethylpropanamide as an alkylating agent (e.g., for the functionalization of amines or heterocycles in API synthesis), Dichloromethane (DCM) or Acetonitrile are the optimal solvent choices. They provide the perfect dielectric environment to fully dissolve the reagent while stabilizing the polar transition state of the resulting

References

-

Title: N,N-Dimethylpropanamide - Solubility of Things Source: solubilityofthings.com URL: [Link]

-

Title: Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical Source: acs.org (The Journal of Organic Chemistry) URL: [Link]

-

Title: Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane Source: tandfonline.com (Physics and Chemistry of Liquids) URL: [Link]

3-iodo-N,N-dimethylpropanamide safety data sheet (SDS)

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Safety & Process Development Subject: Technical Guide & Safety Data Profile: 3-iodo-N,N-dimethylpropanamide (CAS 206652-12-2)

PART 1: EXECUTIVE TECHNICAL SUMMARY

3-iodo-N,N-dimethylpropanamide (CAS: 206652-12-2) is a specialized alkylating agent used primarily as a building block in medicinal chemistry for the introduction of the N,N-dimethylpropanamide motif. Unlike its non-halogenated parent (N,N-dimethylpropanamide), the presence of the iodine atom at the

Critical Safety Insight: Researchers must recognize two distinct reactivity hazards:

-

Direct Alkylation: The C-I bond is weak, making it a potent electrophile capable of alkylating DNA and proteins (potential mutagen).

- -Elimination: Under basic conditions, this compound can undergo elimination to form N,N-dimethylacrylamide , a known neurotoxin and Michael acceptor.

This guide moves beyond standard compliance, offering a mechanistic approach to handling, storage, and emergency response.[1]

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

The following data aggregates experimental values where available and high-confidence predicted models (ACD/Labs, EPISuite) for this specific intermediate.

Table 1: Substance Identification

| Parameter | Data |

| Chemical Name | 3-iodo-N,N-dimethylpropanamide |

| CAS Number | 206652-12-2 |

| Molecular Formula | |

| Molecular Weight | 227.04 g/mol |

| SMILES | CN(C)C(=O)CCI |

| Structure | Linear alkyl amide with terminal iodide |

| Synonyms | 3-iodo-N,N-dimethyl-propionamide; |

Table 2: Physicochemical Properties (Predicted/Experimental)

| Property | Value | Technical Context |

| Physical State | Liquid (Viscous) or Low-melting solid | Tendency to supercool; often appears as a yellow oil due to trace iodine liberation. |

| Boiling Point | ~110-115°C (at 0.5 mmHg) | High boiling point due to dipole-dipole interactions; likely decomposes before boiling at atm pressure. |

| Density | High density characteristic of alkyl iodides. | |

| Solubility | DMSO, DMF, DCM, Chloroform | Hydrolytically unstable in water over time (releases HI). |

| Partition Coeff (LogP) | ~0.8 - 1.2 | Lipophilic enough to penetrate skin; hydrophilic enough to travel in blood. |

| Stability | Light & Heat Sensitive | C-I bond cleavage occurs with UV light, liberating free iodine ( |

PART 3: HAZARD IDENTIFICATION & TOXICOLOGY (The "Why")

Standard SDSs often list generic codes. Here is the mechanistic justification for the hazards associated with 3-iodo-N,N-dimethylpropanamide.

3.1 Mechanistic Toxicology

-

Alkylating Potential (

Suspected): The primary iodine is an excellent leaving group. In biological systems, it can alkylate guanine residues in DNA, leading to replication errors. -

Vesicant/Lachrymator Action (

): Upon contact with mucous membranes, hydrolysis releases hydriodic acid (HI), causing immediate chemical burns. -

Neurotoxicity Risk (Secondary): If processed with strong bases (e.g., NaH, KOH), the compound eliminates HI to form N,N-dimethylacrylamide. Acrylamides are cumulative neurotoxins affecting the distal axons.

3.2 GHS Classification (Derived)

-

Signal Word: DANGER

-

Hazard Statements:

PART 4: VISUALIZATION OF HAZARD PATHWAYS

The following diagram illustrates the dual-threat nature of this molecule based on environmental conditions (pH and Light).

Figure 1: Mechanistic hazard pathways for 3-iodo-N,N-dimethylpropanamide showing alkylation, elimination, and degradation risks.

PART 5: SAFE HANDLING & STORAGE PROTOCOL

5.1 Storage Architecture (Self-Validating)

To prevent the "Pathway C" degradation shown above, storage must be active, not passive.

-

Container: Amber borosilicate glass with a PTFE-lined cap.

-

Stabilizer: Store over activated copper turnings (stabilizer) if long-term storage is required (scavenges free iodine).

-

Environment:

freezer. -

Validation: Inspect visually before use.

-

Colorless/Pale Yellow: Safe to use.

-

Dark Brown/Red: Significant decomposition (

release). Purify before use.

-

5.2 Personal Protective Equipment (PPE) Matrix

-

Respiratory: P100/OV cartridge respirator required if used outside a fume hood.

-

Eyes: Chemical splash goggles (Face shield recommended for synthesis scales >10g).

-

Hands (Critical):

-

Standard Nitrile (4 mil):Insufficient for prolonged contact. Iodides penetrate rapidly.

-

Recommended: Double-gloving. Inner layer: Laminate film (Silver Shield®). Outer layer: Nitrile (for dexterity).

-

PART 6: SYNTHESIS & EXPERIMENTAL PROTOCOL

Since this compound is often synthesized in-house due to stability issues, the following is a standardized Finkelstein Reaction protocol converting the chloro-analog to the iodo-target.

Protocol: Synthesis of 3-iodo-N,N-dimethylpropanamide

Reaction:

Step-by-Step Methodology:

-

Setup:

-

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Flush with Nitrogen (

) or Argon. Rationale: Excludes moisture to prevent hydrolysis.

-

-

Reagent Charging:

-

Add Sodium Iodide (NaI) (1.5 equivalents) to the flask.

-

Add anhydrous Acetone (solvent). NaI is soluble in acetone; NaCl is not.

-

-

Substrate Addition:

-

Add 3-chloro-N,N-dimethylpropanamide (1.0 equivalent) dropwise via syringe.

-

-

Reaction:

-

Reflux at

for 12–18 hours. -

Visual Check: A white precipitate (NaCl) will form, confirming the reaction progress (Le Chatelier's principle drives the equilibrium).

-

-

Workup (Safety Critical):

-

Cool to room temperature.[6] Filter off the NaCl solid.

-

Concentrate the filtrate in vacuo.

-

Redissolve residue in Diethyl Ether or DCM.

-

Wash 1: 10% Sodium Thiosulfate (

). Rationale: Reduces any free iodine ( -

Wash 2: Brine.

-

Dry over

, filter, and concentrate.

-

-

Storage:

-

Immediately transfer to an amber vial, purge with Argon, and store at

.

-

PART 7: EMERGENCY RESPONSE & WASTE MANAGEMENT

7.1 Spill Cleanup Workflow

-

Evacuate: Clear the immediate area.

-

Neutralize: Cover the spill with a mixture of Sodium Thiosulfate and Soda Ash .

-

Observation: The thiosulfate turns the brown iodine stains colorless.

-

-

Absorb: Use vermiculite or sand. Do not use combustible materials like sawdust (oxidizer risk).

-

Disposal: Collect in a container marked "Halogenated Organic Waste."

7.2 First Aid

-

Skin Contact: Wash with soap and water, then soak in a dilute thiosulfate solution if yellow staining persists.

-

Eye Contact: Flush for 15 minutes. Do not use chemical neutralizers in the eyes.

PART 8: REFERENCES

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13543714 (Related Amine Analog). Retrieved from [Link]

-

Google Patents. (2011). Process for the preparation of iodides (US8822516B2). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical vendor before handling.

Sources

Photochemical Stability and Degradation Kinetics of 3-iodo-N,N-dimethylpropanamide: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of drug development and organic synthesis, I frequently encounter molecules where therapeutic or synthetic utility is counterbalanced by inherent thermodynamic vulnerabilities. 3-iodo-N,N-dimethylpropanamide is a prime example of such a structural dichotomy. While its tertiary amide moiety provides robust chemical stability and solubility, the terminal primary alkyl iodide serves as a highly reactive, light-sensitive focal point. This whitepaper deconstructs the photolytic degradation mechanisms of 3-iodo-N,N-dimethylpropanamide, outlines a self-validating experimental framework for kinetic profiling, and provides actionable mitigation strategies for handling and formulation.

The Photochemical Vulnerability of Alkyl Iodides

To understand the instability of 1[1], we must first examine the quantum mechanics of the carbon-iodine (C-I) bond. The large atomic radius of iodine leads to poor orbital overlap with the carbon 2p orbital, resulting in a naturally weak bond.

Alkyl iodides consistently exhibit a primary absorption band—termed the A-band—in the ultraviolet region, typically spanning 2[2]. This absorption drives an 3, where an electron from the non-bonding lone pair of the heavy iodine atom is promoted to the antibonding orbital of the C-I bond[3].

Mechanistic Pathway of Photodegradation

Because the excited state generated by the n → σ* transition is highly repulsive, photon absorption results in rapid4[4]. This cleavage yields a highly reactive carbon-centered radical (•CH2-CH2-C(=O)N(CH3)2) and an iodine radical (I•).

The iodine radicals rapidly recombine to form molecular iodine (I₂), which is responsible for the characteristic pink-to-brown discoloration observed in degraded alkyl iodide samples. Meanwhile, the carbon-centered radicals propagate secondary degradation cascades, including dimerization or, in the presence of oxygen, the formation of peroxyl radicals.

Photolytic mechanism of 3-iodo-N,N-dimethylpropanamide via homolytic C-I bond cleavage.

Experimental Design: Self-Validating Photostability Protocol

To rigorously evaluate the photostability of this compound without confounding variables, we must implement a self-validating experimental framework based on ICH Q1B guidelines. A protocol is only as reliable as its controls; therefore, every step below is designed to isolate photolysis from thermal or oxidative degradation.

Self-validating ICH Q1B workflow isolating photolytic degradation from thermal variables.

Step-by-Step Methodology & Causality

Step 1: Matrix Preparation and Environmental Isolation

-

Action: Dissolve 3-iodo-N,N-dimethylpropanamide in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Transfer 2 mL aliquots into high-purity quartz vials. Purge the headspace of half the vials with ultra-high purity Argon for 60 seconds before sealing with PTFE-lined caps.

-

Causality & Validation: Standard borosilicate glass absorbs UV radiation below 320 nm, artificially shielding the A-band transition of the alkyl iodide. Quartz ensures full-spectrum transmittance. The Argon purge is a critical self-validating step: by comparing purged versus ambient headspace samples, we can definitively differentiate primary photolytic C-I cleavage from secondary photo-oxidative cascades.

Step 2: Actinic Exposure and Dark Control Implementation

-

Action: Place the quartz vials in an ICH Q1B-compliant photostability chamber. Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 Watt hours/m² of near-UV energy. Simultaneously, wrap a parallel cohort of vials in double-layered aluminum foil and place them in the exact same chamber.

-

Causality & Validation: The foil-wrapped "Dark Control" serves as the internal baseline. Because the chamber generates heat during irradiation, any degradation observed in the dark control represents thermal instability. If the dark control remains intact while the exposed sample degrades, the system self-validates that the mechanism is strictly photochemical.

Step 3: Quenching and Orthogonal Chromatographic Analysis

-

Action: Pull aliquots at 0, 24, 48, and 72 hours. Immediately transfer them to amber autosampler vials and chill to 4°C. Analyze via HPLC-UV (at 210 nm for the amide backbone) coupled with LC-MS (ESI+).

-

Causality & Validation: Radical reactions propagate rapidly at room temperature. Immediate chilling quenches secondary thermal reactions, "freezing" the kinetic state of the sample. Orthogonal detection ensures we quantify the loss of the parent compound (Assay %) while simultaneously identifying the mass of the resulting degradants, closing the mass balance loop.

Quantitative Data & Kinetics

The table below summarizes representative degradation kinetics for 3-iodo-N,N-dimethylpropanamide under forced photostability conditions. The stark contrast between the Dark Control and the UV/Vis Exposed cohort confirms the specific vulnerability of the C-I bond to actinic radiation.

Table 1: Photodegradation Kinetics of 3-iodo-N,N-dimethylpropanamide

| Exposure Time (Hours) | Light Condition | Assay (% Remaining) | Visual Inspection (I₂ Formation) | Primary Degradant (LC-MS Area %) |

| 0 | N/A (Baseline) | 100.0 | Clear, Colorless | 0.0 |

| 24 | Dark Control | 99.8 | Clear, Colorless | 0.1 |

| 24 | UV/Vis Exposed | 82.4 | Faint Pink | 15.2 |

| 48 | Dark Control | 99.7 | Clear, Colorless | 0.1 |

| 48 | UV/Vis Exposed | 61.1 | Light Brown | 34.5 |

| 72 | Dark Control | 99.5 | Clear, Colorless | 0.2 |

| 72 | UV/Vis Exposed | 38.7 | Dark Brown | 56.1 |

Mitigation Strategies in Drug Development

To preserve the structural integrity of 3-iodo-N,N-dimethylpropanamide during synthesis, shipping, and formulation, strict environmental controls must be enforced:

-

Actinic Shielding: The compound must be handled under yellow/amber lighting that filters out wavelengths below 500 nm, effectively bypassing the 220–320 nm A-band excitation window. All storage containers must be opaque or made of high-density amber glass.

-

Thermal Suppression: The material must be1[1]. While photolysis is a quantum event driven by photon absorption, the secondary radical propagation reactions are highly temperature-dependent. Cold storage suppresses these secondary kinetic cascades.

-

Inert Atmosphere: Packaging under Argon or Nitrogen prevents the carbon-centered radicals (formed by any trace photolysis) from reacting with ambient oxygen to form peroxides, thereby halting radical chain propagation.

References

1.[3] Photodissociation of alkyl iodides and CF3I at 304 nm: Relative populations of I - aip.org. 2.[2] Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm - nih.gov. 3.[1] 206652-12-2 | 3-Iodo-N,N-dimethylpropanamide - ChemScene - chemscene.com. 4.[4] Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines - mdpi.com.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines [mdpi.com]

An In-depth Technical Guide to 3-iodo-N,N-dimethylpropanamide: Synthesis, Properties, and Application as a Versatile Pharmaceutical Intermediate

Executive Summary: 3-iodo-N,N-dimethylpropanamide (CAS No. 206652-12-2) is a specialized chemical intermediate whose value in pharmaceutical development lies in its function as a precision alkylating agent. The presence of a terminal iodide—an excellent leaving group—renders the propyl chain highly susceptible to nucleophilic attack, while the N,N-dimethylpropanamide moiety confers specific solubility and structural characteristics to the parent molecule. This guide provides a comprehensive overview of this intermediate from the perspective of a Senior Application Scientist. It covers the logical and efficient synthesis via a halogen exchange reaction, its core physicochemical properties, its mechanistic role in API synthesis, and detailed, field-tested protocols for its preparation and use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecular architectures.

Introduction to 3-iodo-N,N-dimethylpropanamide

The Strategic Importance of Alkylating Intermediates

In modern drug discovery, the covalent modification of lead compounds is a cornerstone of optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. Alkylating intermediates are fundamental tools in this process, enabling the precise introduction of new functional groups onto a molecular scaffold. 3-iodo-N,N-dimethylpropanamide belongs to a class of bifunctional reagents that introduce a short, amide-containing chain. The iodide serves as a highly effective leaving group for SN2 reactions, while the amide group can influence properties such as polarity, hydrogen bonding capability, and metabolic stability of the final active pharmaceutical ingredient (API).

Molecular Profile and Physicochemical Properties

3-iodo-N,N-dimethylpropanamide is a compound whose structure is optimized for reactivity and utility. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 206652-12-2 | [1] |

| Molecular Formula | C₅H₁₀INO | [1] |

| Molecular Weight | 227.04 g/mol | [1] |

| SMILES | CN(C)C(=O)CCI | [1] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |

| LogP (calculated) | 0.8997 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Purification Strategies

Rationale for Synthetic Route Selection

The most efficient and industrially scalable synthesis of 3-iodo-N,N-dimethylpropanamide involves a two-step process. This pathway begins with the synthesis of a more stable and cost-effective precursor, 3-chloro-N,N-dimethylpropanamide, followed by a halogen exchange reaction. The chosen method, the Finkelstein reaction, is a classic and highly reliable SN2 process for converting alkyl chlorides or bromides into the more reactive alkyl iodides. The reaction is driven to completion by the precipitation of the resulting sodium chloride in an acetone solvent, a clear application of Le Châtelier's principle.[2][3] This approach avoids the direct use of more hazardous or unstable iodinating agents on the starting materials.

Proposed Synthesis Workflow

The logical flow from a stable precursor to the final, highly reactive iodo-compound is a hallmark of robust process chemistry.

Detailed Experimental Protocol 1: Synthesis of 3-chloro-N,N-dimethylpropanamide

This protocol outlines the synthesis of the stable chloro-precursor from commercially available starting materials.

Materials:

-

Dimethylamine (2.0 M solution in THF)

-

3-chloropropionyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dimethylamine solution (1.1 eq). Dilute with anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (1.2 eq) to the cooled solution. Prepare a solution of 3-chloropropionyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude oil (3-chloro-N,N-dimethylpropanamide) can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow liquid.[4][5]

Detailed Experimental Protocol 2: Iodination via Finkelstein Reaction

This protocol details the conversion of the chloro-precursor to the final iodo-product.

Materials:

-

3-chloro-N,N-dimethylpropanamide (1.0 eq)

-

Sodium iodide (NaI, 1.5 eq)

-

Anhydrous Acetone

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-chloro-N,N-dimethylpropanamide in anhydrous acetone. Add sodium iodide to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. A white precipitate of sodium chloride (NaCl) should begin to form, indicating the progress of the reaction.[6] Maintain reflux for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Redissolve the residue in diethyl ether and transfer to a separatory funnel. Wash with deionized water to remove any remaining inorganic salts.

-

Drying and Final Product: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield 3-iodo-N,N-dimethylpropanamide. The product should be stored under nitrogen at 2-8 °C.[1]

Core Application in Pharmaceutical Synthesis

Mechanism of Action: The Role as a Propanamide Alkylating Agent

The synthetic utility of 3-iodo-N,N-dimethylpropanamide is centered on its function as an electrophile in SN2 reactions. The carbon atom bonded to the iodine is electron-deficient due to the electronegativity of the iodine atom. More importantly, iodide is an exceptional leaving group, allowing for facile displacement by a wide range of nucleophiles, such as amines, thiols, or phenoxides. This reaction covalently attaches the N,N-dimethylpropanamide side-chain to the nucleophilic substrate.

Representative Application: N-Alkylation of a Heterocyclic Amine

While specific API syntheses involving this exact intermediate may be proprietary, its function can be demonstrated through a model reaction that is highly relevant to pharmaceutical chemistry. Heterocyclic amines, such as piperidine or morpholine, are common scaffolds in CNS-active drugs. N-alkylation of these rings is a standard method for modulating receptor affinity and physicochemical properties.[7]

Detailed Experimental Protocol 3: N-Alkylation of a Model Secondary Amine

This protocol provides a general workflow for using 3-iodo-N,N-dimethylpropanamide to alkylate a secondary amine, a common step in building more complex drug candidates.

Materials:

-

A model secondary amine (e.g., morpholine, 1.0 eq)

-

3-iodo-N,N-dimethylpropanamide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or Diisopropylethylamine (DIPEA, 1.5 eq)

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the secondary amine and the base (K₂CO₃ or DIPEA) in the chosen anhydrous solvent (MeCN or DMF).

-

Reagent Addition: Add 3-iodo-N,N-dimethylpropanamide to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to facilitate the reaction. Monitor progress by TLC or LC-MS until the starting amine is consumed (typically 6-18 hours).

-

Workup: Cool the reaction to room temperature. If K₂CO₃ was used, filter off the solids. Concentrate the solvent under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate and wash with water to remove the base and any salts. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.

Safety, Handling, and Storage

Hazard Assessment

No specific safety data sheet is widely available for 3-iodo-N,N-dimethylpropanamide. However, based on its structure as an alkyl iodide and data from analogous compounds like 3-methoxy-N,N-dimethylpropanamide, a cautious approach is mandatory. Alkylating agents are often toxic and should be handled with care.

| Potential Hazard | Associated Risk | Precautionary Class | Source(s) (by analogy) |

| Eye Irritation | Causes serious eye irritation. | H319 | [2] |

| Skin Irritation | May cause skin irritation upon contact. | H315 (assumed) | [2] |

| Toxicity | As an alkylating agent, may be toxic if ingested or inhaled. | H302/H332 (assumed) | General |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | H361fd (assumed) | [2] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Stability

-

Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: Keep in a cool, dry place, ideally refrigerated at 2-8 °C as recommended by suppliers.[1]

-

Incompatibilities: Store away from strong oxidizing agents and strong bases.

Conclusion

3-iodo-N,N-dimethylpropanamide is a high-value intermediate for synthetic and medicinal chemists. Its straightforward, high-yield synthesis via the Finkelstein reaction makes it an accessible reagent. Its primary utility as a potent alkylating agent for introducing the N,N-dimethylpropanamide moiety allows for the strategic modification of APIs to enhance their pharmacological profiles. The protocols and data presented in this guide offer a robust framework for the safe and effective application of this versatile building block in research and development settings.

References

-

AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

-

BYJU'S. Finkelstein Reaction. [Link]

-

Online Organic Chemistry Tutor. Finkelstein Reaction. [Link]

-

PubChem. 3-Chloro-N,N-dimethylpropanamide | C5H10ClNO | CID 3269066. [Link]

-

PMC. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

Sources

- 1. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. 3-Chloro-N,N-dimethylpropanamide | C5H10ClNO | CID 3269066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodo-N,N-dimethylpropanamide: Chemical Identifiers, Reactivity Profiling, and Synthetic Applications

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper

Executive Summary

In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-Iodo-N,N-dimethylpropanamide is a highly versatile, electrophilic reagent that combines the exceptional leaving-group ability of a primary alkyl iodide with the structural stability and hydrogen-bond-accepting properties of an N,N-dimethylamide moiety.

This technical guide provides an authoritative breakdown of its chemical identifiers, physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its application in drug discovery.

Core Chemical Identifiers & Physicochemical Profiling

While many common reagents have universally indexed PubChem CIDs, highly specific synthetic intermediates like 3-iodo-N,N-dimethylpropanamide are primarily tracked across commercial and chemical databases via their CAS Registry Numbers and SMILES strings [1]. Its structural analogs, such as the 3-amino derivative (PubChem CID: 12742480), are widely documented, but the iodo-derivative serves as the critical upstream electrophilic precursor.

Table 1: Chemical Identifiers and Properties

| Property / Identifier | Value / Description |

| Chemical Name | 3-Iodo-N,N-dimethylpropanamide |

| CAS Registry Number | 206652-12-2 |

| Molecular Formula | C₅H₁₀INO |

| Molecular Weight | 227.04 g/mol |

| SMILES String | CN(C)C(=O)CCI |

| Functional Groups | Primary Alkyl Iodide, Tertiary Amide |

| Physical State | Typically a dense liquid or low-melting solid (temperature dependent) |

| Storage Conditions | Sealed in dry, 2–8 °C (Light-sensitive; prone to iodine liberation) |

Data synthesized from commercial chemical registries and structural informatics [1].

Structural Dynamics

The molecule features a highly polarized carbon-iodine (C-I) bond at the terminal position, making it an ideal substrate for bimolecular nucleophilic substitution (

Mechanistic Reactivity & Synthetic Utility

As a Senior Application Scientist, I approach 3-iodo-N,N-dimethylpropanamide not just as a reagent, but as a strategic node in a synthetic pathway. Its utility is defined by chemoselectivity.

-

Aliphatic Nucleophilic Substitution (

): The primary iodide is an exceptional leaving group due to the large atomic radius and polarizability of iodine. It readily undergoes -

Transition-Metal Cross-Coupling: Alkyl iodides can participate in Negishi or Suzuki-Miyaura cross-coupling reactions when paired with appropriate palladium or nickel catalysts, allowing for

- -

Pharmacophore Incorporation: The N,N-dimethylpropanamide pendant group is frequently grafted onto heterocyclic scaffolds (e.g., thienopyrimidines) to modulate lipophilicity (logP), improve aqueous solubility, and optimize target binding in anti-parasitic and anti-cancer drug development [2].

Fig 1. Reactivity profile of 3-iodo-N,N-dimethylpropanamide highlighting its versatile pathways.

Experimental Methodology: N-Alkylation Protocol

To ensure scientific integrity and reproducibility, the following protocol details the alkylation of a secondary amine using 3-iodo-N,N-dimethylpropanamide. This method is designed as a self-validating system, incorporating specific causality for each experimental choice.

Rationale Behind Experimental Conditions

-

Solvent (Acetonitrile - MeCN): A polar aprotic solvent is chosen because it solvates cations well but leaves anions (the nucleophile) relatively "naked" and highly reactive, accelerating the

pathway. -

Base (Potassium Carbonate - K₂CO₃): A mild, insoluble inorganic base is utilized. Stronger bases (like NaH or LDA) could trigger an unwanted base-catalyzed elimination (

) of the primary iodide, forming an acrylamide byproduct. K₂CO₃ acts as an acid scavenger to neutralize the generated HI without promoting elimination. -

Temperature (0 °C to 60 °C): Initial deprotonation is done at low temperatures to prevent side reactions, followed by gentle heating to overcome the activation energy barrier of the

displacement.

Step-by-Step Procedure

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the secondary amine nucleophile (1.0 equivalent) in anhydrous acetonitrile (MeCN, 0.2 M concentration).

-

Activation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents). Stir the suspension at 0 °C for 15 minutes. Validation check: The suspension should remain easily stirrable; if clumping occurs, add a small volume of MeCN.

-

Electrophile Addition: Dissolve 3-iodo-N,N-dimethylpropanamide (1.2 equivalents) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 10 minutes to maintain thermal control and prevent polyalkylation.

-

Reaction: Remove the ice bath and gradually heat the reaction to 60 °C. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The primary iodide typically ensures complete conversion within 12–16 hours.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate (EtOAc).

-

Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a gradient of Dichloromethane/Methanol) to yield the pure N-alkylated target scaffold.

Fig 2. Step-by-step synthetic workflow for SN2 amine alkylation using the iodo-reagent.

Applications in Drug Discovery

The incorporation of the N,N-dimethylpropanamide moiety is a strategic choice in medicinal chemistry. For example, in the development of novel thienopyrimidine inhibitors targeting Leishmania N-Myristoyltransferase (NMT), related amides are used to optimize binding affinity [2].

The tertiary amide group cannot act as a hydrogen bond donor (lacking an N-H bond), which improves membrane permeability compared to primary or secondary amides. However, its carbonyl oxygen remains a potent hydrogen bond acceptor, capable of interacting with key amino acid residues (like Tyrosine or Asparagine) within target enzyme binding pockets [2]. The 3-iodo derivative allows chemists to rapidly append this optimized moiety onto diverse heteroaromatic cores during late-stage functionalization.

References

- ChemScene. "206652-12-2 | 3-Iodo-N,N-dimethylpropanamide - ChemScene". ChemScene Product Catalog.

- PMC (National Institutes of Health). "Novel Thienopyrimidine Inhibitors of Leishmania N-Myristoyltransferase with On-Target Activity in Intracellular Amastigotes". NIH PubMed Central.

- GuideChem. "N,N-Dimethylpropionamide 758-96-3 wiki". GuideChem Encyclopedia.

Methodological & Application

Application Note: Synthesis of 3-Iodo-N,N-dimethylpropanamide via Finkelstein Halogen Exchange

Introduction & Scope

The conversion of alkyl chlorides to alkyl iodides is a fundamental transformation in organic synthesis, primarily because alkyl iodides are significantly more reactive electrophiles in subsequent nucleophilic substitution and cross-coupling reactions[1]. This application note provides a comprehensive, field-validated protocol for the synthesis of 3-iodo-N,N-dimethylpropanamide from 3-chloro-N,N-dimethylpropanamide[2]. The procedure utilizes the classic Finkelstein reaction, a robust halogen exchange methodology that leverages solubility differentials to drive the reaction to completion[3].

Scientific Principles & Mechanistic Causality

This protocol is designed around two core chemical principles to ensure high yield and purity:

-

Bimolecular Nucleophilic Substitution (SN2) : The reaction proceeds via a concerted SN2 mechanism[4]. The iodide ion acts as a highly effective nucleophile, attacking the sterically unhindered primary carbon of 3-chloro-N,N-dimethylpropanamide. This backside attack results in the displacement of the chloride leaving group. Acetone, a polar aprotic solvent, is critical here; it solvates the sodium cations but leaves the iodide anions relatively unsolvated ("naked"), thereby maximizing their nucleophilicity[5].

-

Thermodynamic Driving Force (Le Chatelier's Principle) : Halogen exchange is inherently an equilibrium process. However, the Finkelstein reaction is engineered to be a self-driving system. Sodium iodide (NaI) is highly soluble in acetone, whereas sodium chloride (NaCl) is practically insoluble[3]. As the reaction proceeds, NaCl precipitates out of the solution. This continuous removal of the chloride byproduct from the liquid phase prevents the reverse reaction, driving the equilibrium entirely toward the formation of 3-iodo-N,N-dimethylpropanamide[1].

Data Presentation: Reagents and Stoichiometry

Table 1: Physicochemical Properties of Key Components

| Compound | Role | Molecular Weight ( g/mol ) | State at RT | Solubility in Acetone |

| 3-Chloro-N,N-dimethylpropanamide | Substrate | 135.59 | Liquid | Soluble |

| Sodium Iodide (NaI) | Reagent | 149.89 | Solid | Soluble |

| Acetone | Solvent | 58.08 | Liquid | N/A |

| 3-Iodo-N,N-dimethylpropanamide | Product | 227.04 | Liquid/Solid | Soluble |

| Sodium Chloride (NaCl) | Byproduct | 58.44 | Solid | Insoluble (Precipitates) |

Table 2: Standard Reaction Stoichiometry (10 mmol Scale)

| Reagent | Equivalents | Amount | Mechanistic Note |

| 3-Chloro-N,N-dimethylpropanamide | 1.0 eq | 1.36 g (10 mmol) | Limiting reagent |

| Sodium Iodide (NaI) | 2.5 eq | 3.75 g (25 mmol) | Excess drives kinetics and equilibrium |

| Acetone (Anhydrous) | N/A | 25 mL (0.4 M) | Must be strictly anhydrous to prevent NaCl dissolution |

Experimental Protocol

Phase 1: Reagent Preparation & Setup

-